Acetyl chloride, (ethylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl chloride is a highly corrosive, fuming liquid with a pungent odor . It is used as a reagent to detect the presence of cholesterol and the presence of water in organic liquids .

Synthesis Analysis

Acetyl chloride can be synthesized in a laboratory setting. A common method involves the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) .Molecular Structure Analysis

The molecular formula of acetyl chloride is C2H3ClO . It belongs to the class of organic compounds known as acyl chlorides . The 3D structure of acetyl chloride can be viewed using Java or Javascript .Chemical Reactions Analysis

Acetyl chloride is extremely reactive. It is open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else . Acetyl chloride reacts with carboxylic acids to form anhydrides . It also reacts with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis

Acetyl chloride is a colorless liquid with a density of 1.104 g/ml . It has a melting point of -112 °C and a boiling point of 52 °C . It reacts violently with water . It is miscible in benzene, chloroform, and ether .Safety and Hazards

Future Directions

properties

CAS RN |

54256-37-0 |

|---|---|

Product Name |

Acetyl chloride, (ethylthio)- |

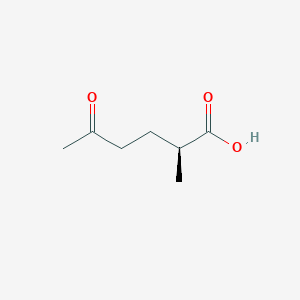

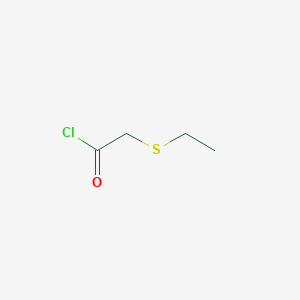

Molecular Formula |

C4H7ClOS |

Molecular Weight |

138.62 g/mol |

IUPAC Name |

2-ethylsulfanylacetyl chloride |

InChI |

InChI=1S/C4H7ClOS/c1-2-7-3-4(5)6/h2-3H2,1H3 |

InChI Key |

XENXHMHXXCTVQB-UHFFFAOYSA-N |

SMILES |

CCSCC(=O)Cl |

Canonical SMILES |

CCSCC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.